4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H10BrF3O It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and trifluoromethylated benzene derivatives.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction, where the benzene ring is acylated using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the exothermic nature of the Friedel-Crafts acylation.
Continuous Flow Systems: Implementation of continuous flow systems to improve efficiency and safety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Corresponding alcohols.
Oxidation Products: Carboxylic acids or other oxidized forms.
Scientific Research Applications
4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes or receptors.
Effects: The exact effects depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3-(3,4,5-trifluorophenyl)acetophenone
- 4’-Bromo-3-(3,4,5-trifluorophenyl)benzophenone
- 4’-Bromo-3-(3,4,5-trifluorophenyl)butyrophenone
Uniqueness
4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups makes it a valuable intermediate for further functionalization and applications in various fields.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXSLRAAZKFKKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645006 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-88-3 |
Source
|
Record name | 1-Propanone, 1-(4-bromophenyl)-3-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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